molecular formula C10H6BrFN2OS B2534338 4-bromo-2-fluoro-N-(1,3-thiazol-2-yl)benzamide CAS No. 391223-30-6

4-bromo-2-fluoro-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2534338
CAS No.: 391223-30-6
M. Wt: 301.13
InChI Key: NWTORYMGBBOMDG-UHFFFAOYSA-N
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Description

4-bromo-2-fluoro-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a benzamide core substituted with bromine and fluorine atoms, as well as a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that the compound likely interacts with multiple targets within the body.

Mode of Action

Thiazole compounds are known to behave unpredictably when they enter physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors . This suggests that the compound may interact with its targets in a variety of ways, leading to different effects depending on the specific target and the physiological context.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it is likely that the compound affects multiple pathways . For instance, it may influence pathways related to inflammation and pain (given its potential analgesic and anti-inflammatory activities), as well as pathways related to cell growth and division (given its potential antitumor or cytotoxic activities).

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound may have similar solubility properties, which could influence its absorption and distribution within the body.

Result of Action

For instance, it may reduce inflammation and pain, inhibit microbial growth, or induce cell death in tumor cells .

Scientific Research Applications

4-bromo-2-fluoro-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-6-fluoro-1,3-benzothiazol-2-amine
  • 4-[(4-bromo-phenyl)-thiazol-2-yl]hydrazonomethyl-2-methoxy-6-nitrophenol

Uniqueness

4-bromo-2-fluoro-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various research applications and a potential candidate for drug development.

Properties

IUPAC Name

4-bromo-2-fluoro-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2OS/c11-6-1-2-7(8(12)5-6)9(15)14-10-13-3-4-16-10/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTORYMGBBOMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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